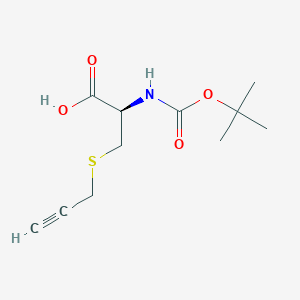

Boc-L-Cys(Propargyl)-OH

Description

Evolution of Bioorthogonal Reactions in Complex Biological Systems

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The concept, which emerged in the early 2000s, has revolutionized the study of biomolecules in their native environments. numberanalytics.comnih.gov Initially inspired by the need for new methods to study glycans, the field has expanded to include a suite of reactions that are highly selective and biocompatible. numberanalytics.comnih.gov

The evolution of bioorthogonal reactions has been marked by the development of increasingly efficient and selective chemistries. Early examples include the Staudinger ligation, which involves the coupling of azides and phosphines. numberanalytics.com This was followed by the advent of "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which offers rapid and specific ligation. nih.govnumberanalytics.com More recent advancements include the strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminates the need for a potentially toxic copper catalyst, and the inverse electron-demand Diels-Alder (IEDDA) reaction. numberanalytics.comnumberanalytics.com These reactions have become indispensable tools for a wide range of applications, including live-cell imaging, protein modification, and the development of diagnostics and therapeutics. nih.govnumberanalytics.com

Significance of Unnatural Amino Acids in Peptide and Protein Engineering

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common proteinogenic amino acids. bitesizebio.com They can be incorporated into peptides and proteins through chemical synthesis or by engineering the translational machinery of cells. bitesizebio.comnih.gov This allows for the introduction of novel chemical functionalities, providing a powerful tool for protein engineering and drug discovery. researchgate.net

The incorporation of UAAs can enhance the stability, activity, and selectivity of peptides and proteins. researchgate.net By introducing unique physicochemical properties, researchers can design molecules with specific functions, such as improved binding affinity for a target or resistance to proteolytic degradation. nih.gov This has led to a wide array of applications, including the development of antibody-drug conjugates, imaging probes, and novel antimicrobial peptides. researchgate.netrsc.org

The Cysteine Residue as a Strategic Point for Chemical Modification

Among the 20 proteinogenic amino acids, cysteine holds a unique position for chemical modification. Its thiol (-SH) side chain is highly nucleophilic, making it a prime target for selective reactions with electrophiles. ucl.ac.ukexplorationpub.com Furthermore, cysteine is one of the least abundant amino acids, which allows for site-specific modifications with minimal off-target effects. explorationpub.comresearchgate.net

The reactivity of the cysteine thiol group has been exploited in a variety of bioconjugation strategies. These include reactions with maleimides, α-halo carbonyls, and disulfides. researchgate.netacs.org These methods have been widely used to attach probes, drugs, and other molecules to proteins. However, some of these linkages can be unstable under certain conditions, leading to the development of more robust conjugation chemistries. researchgate.net The unique properties of cysteine make it an invaluable tool for creating well-defined bioconjugates for a range of applications in chemical biology and medicine. rsc.orgnih.gov

Overview of Propargyl-Functionalized Amino Acids in Bioconjugation

Propargyl-functionalized amino acids are a class of unnatural amino acids that contain a terminal alkyne group. This alkyne moiety serves as a chemical handle for "click" chemistry, particularly the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC). iris-biotech.de The ability to introduce an alkyne group at a specific site within a peptide or protein allows for the precise attachment of a wide variety of molecules, including fluorescent dyes, imaging agents, and drug molecules. iris-biotech.de

The versatility of the propargyl group has led to its incorporation into various amino acid scaffolds. beilstein-journals.org By varying the amino acid to which the propargyl group is attached, researchers can control the point of conjugation within a peptide chain, allowing for the optimization of the resulting bioconjugate's properties. iris-biotech.de The use of propargyl-functionalized amino acids, in conjunction with click chemistry, has become a powerful and widely used strategy for the site-selective modification of biomolecules. iris-biotech.dewm.edu

Research Significance of N-alpha-t-Butyloxycarbonyl-S-propargyl-L-cysteine (Boc-L-Cys(Propargyl)-OH)

N-alpha-t-Butyloxycarbonyl-S-propargyl-L-cysteine, or this compound, is a key building block in the synthesis of modified peptides and proteins. It combines the strategic advantages of the cysteine residue with the versatile reactivity of the propargyl group. The Boc (t-Butyloxycarbonyl) protecting group on the alpha-amino group allows for its use in solid-phase peptide synthesis (SPPS), a standard method for building peptide chains. mdpi.com

The propargyl group attached to the sulfur atom of the cysteine side chain provides a site for bioorthogonal ligation via click chemistry. researchgate.net This allows for the site-specific incorporation of an alkyne handle into a peptide sequence. Subsequent reaction with an azide-containing molecule enables the facile and efficient formation of a stable triazole linkage, creating a precisely modified peptide. This compound is therefore of significant research interest for the development of peptide-based drugs, diagnostic tools, and biomaterials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17NO4S |

|---|---|

Molecular Weight |

259.32 g/mol |

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynylsulfanylpropanoic acid |

InChI |

InChI=1S/C11H17NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |

InChI Key |

MSLYNMSPLZOMMP-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCC#C)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC#C)C(=O)O |

Origin of Product |

United States |

Advanced Methodologies in Click Chemistry Utilizing Boc L Cys Propargyl Oh

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with Boc-L-Cys(Propargyl)-OH

The CuAAC reaction is a cornerstone of click chemistry, renowned for its high reaction rates and regioselectivity, yielding 1,4-disubstituted 1,2,3-triazoles. The use of this compound in this context allows for the site-specific modification of biomolecules.

Mechanistic Studies of CuAAC in Bioconjugation

The generally accepted mechanism for the CuAAC reaction involves the in-situ formation of a copper(I) acetylide intermediate. In the context of bioconjugation with a molecule like this compound, the process begins with the coordination of the copper(I) catalyst to the terminal alkyne of the propargyl group. This coordination increases the acidity of the terminal alkyne proton, facilitating its removal and the formation of the copper acetylide.

An azide-containing molecule then coordinates to the copper center, followed by a [3+2] cycloaddition reaction. This step proceeds through a six-membered copper-containing intermediate, which ultimately leads to the formation of the stable triazole ring. A final protonolysis step releases the triazole product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue. The presence of the Boc protecting group on the amine and the carboxylic acid on the cysteine backbone are generally stable under these reaction conditions, making this compound a suitable building block for solid-phase peptide synthesis and subsequent bioconjugation.

Optimization of Catalyst Systems and Ligands for Enhanced Efficiency

The efficiency of the CuAAC reaction in aqueous environments, which are typical for bioconjugation, is highly dependent on the catalyst system. While various copper(I) sources can be used, the insolubility and instability of many Cu(I) salts in water necessitate the use of stabilizing ligands. These ligands not only prevent the disproportionation and oxidation of Cu(I) to the inactive Cu(II) state but also accelerate the reaction rate. nih.govacs.org

| Ligand | Key Features | Typical Application |

| TBTA | High stability for Cu(I), but low water solubility. | Organic solvents or mixed aqueous/organic systems. |

| THPTA | High water solubility and good stabilizing properties. acs.orgbiorxiv.org | Aqueous bioconjugation reactions. acs.orgbiorxiv.org |

| BTTAA | High water solubility and can lead to higher reaction rates compared to THPTA in some systems. acs.org | Demanding bioconjugations requiring fast kinetics. acs.org |

| Bathophenanthroline disulfonate (BPS) | Water-soluble ligand that forms a stable complex with Cu(I). | Bioconjugation where minimal copper-induced damage is critical. |

Note: The optimal ligand and conditions must be determined empirically for each specific application.

Stereochemical Outcomes and Regioselectivity in Triazole Formation

A significant advantage of the CuAAC reaction is its high regioselectivity. The copper-catalyzed mechanism almost exclusively yields the 1,4-disubstituted triazole isomer, in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. This high degree of control is crucial for creating well-defined bioconjugates.

Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) with this compound Analogues

To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction relies on the high reactivity of a strained alkyne, which readily undergoes cycloaddition with an azide (B81097) without the need for a metal catalyst. acs.orgrsc.org

Design Principles for Strained Alkyne Moieties

The terminal alkyne in this compound is not strained and therefore not suitable for SPAAC. To utilize this powerful, copper-free ligation method, analogues of this compound incorporating a strained alkyne are required. The design of these strained alkynes is centered around creating significant ring strain, which provides the driving force for the reaction.

Several classes of strained cyclooctynes have been developed for SPAAC, each with distinct reactivity and stability profiles. These include:

Dibenzocyclooctynes (DBCO or DIBO): These are widely used due to their high reactivity and relative stability. rsc.org The fusion of two benzene (B151609) rings to the cyclooctyne (B158145) core introduces significant strain.

Bicyclo[6.1.0]nonyne (BCN): This strained alkyne offers a good balance of reactivity and stability and is smaller than DBCO, which can be advantageous in certain applications. rsc.org

Azacyclooctynes (e.g., DIBAC): The incorporation of a heteroatom like nitrogen into the cyclooctyne ring can modulate the reactivity and improve the solubility of the molecule.

Diazacyclononynes (DACN): These nine-membered rings exhibit high reactivity and stability, offering an alternative to the more common cyclooctyne scaffolds. iris-biotech.de

The synthesis of amino acid analogues incorporating these strained alkynes can be complex. acs.org However, their development has been instrumental in expanding the scope of copper-free click chemistry for in-vivo applications. acs.orgnih.gov

| Strained Alkyne | Key Design Feature | Relative Reactivity |

| DBCO | Fused dibenzo ring system. rsc.org | High |

| BCN | Fused cyclopropane (B1198618) ring. rsc.org | Moderate to High |

| DIBAC | Azacyclooctyne with fused dibenzo rings. | High |

| DACN | Nine-membered ring with two nitrogen atoms. iris-biotech.de | High |

Kinetic and Thermodynamic Aspects of SPAAC Reactions

The kinetics of SPAAC reactions are a key consideration for their application. The reaction is second-order, and the rate is highly dependent on the structure of the strained alkyne. The high enthalpic energy stored in the strained ring is released upon cycloaddition, providing a strong thermodynamic driving force for the reaction. acs.org

Second-order rate constants for SPAAC reactions typically range from 10⁻³ to 1 M⁻¹s⁻¹. While generally slower than the fastest CuAAC reactions, these rates are sufficient for many bioconjugation applications, especially in cellular and in-vivo settings where low concentrations of reactants are used. acs.orgnih.gov

A critical aspect in the context of cysteine-containing molecules is the potential for side reactions. The thiol group of cysteine can react with some strained alkynes, particularly those that are highly activated. ru.nl This can lead to a loss of specificity in the labeling experiment. Therefore, the choice of strained alkyne must be carefully considered to balance high reactivity towards azides with minimal off-target reactivity towards thiols and other biological nucleophiles. iris-biotech.deru.nl

Thiol-Yne Reactions and Alternative Alkyne Reactivity Profiles

The thiol-yne reaction, an addition of a thiol across a carbon-carbon triple bond, presents a powerful alternative for forging carbon-sulfur bonds. In the context of propargyl cysteine derivatives, this reaction exhibits diverse reactivity profiles depending on the reaction conditions and the molecular environment.

The versatility of the thiol-alkyne reaction has been explored in depth, particularly with cysteine-reactive warheads in activity-based probes (ABPs) targeting cysteine deubiquitinating enzymes (DUBs). acs.orgresearchgate.net While terminal unactivated alkynes are often considered the standard, research has shown that covalent adduct formation can also proceed with substituted internal and terminal alkynes. acs.orgresearchgate.netnih.govacs.org The acceptance of these substituted alkynes is highly specific to the particular DUB, indicating that steric and electronic factors within the enzyme's active site play a crucial role. acs.orgresearchgate.netacs.org

Several mechanisms for the thiol-yne reaction have been proposed and investigated:

Radical-mediated Thiol-Yne Reaction: This mechanism, often initiated by light, can lead to the formation of an anti-Markovnikov addition product. nih.gov However, in many biological contexts, this pathway can be excluded if the reaction proceeds in the absence of light or radical initiators. nih.gov

Proximity-Driven Thiol(ate)-Alkyne Addition: In an enzyme's active site, the close proximity of the catalytic cysteine thiol(ate) to the propargyl group can facilitate a direct nucleophilic attack on the internal C2 carbon of the alkyne. nih.govacs.org This mechanism is supported by mutagenesis studies where the catalytic cysteine is essential for covalent adduct formation. nih.gov

Isomerization to an Allenic Intermediate: It has been proposed that the terminal alkyne could isomerize to a more reactive allene (B1206475) intermediate, which then rapidly reacts with the thiol. nih.gov However, mass spectrometric analysis in some systems has ruled out this pathway. nih.gov

The introduction of substituents on the propargyl moiety can significantly influence the reaction rate. For instance, bulky or electron-donating methyl groups on the propargyl group have been shown to decrease the rate of covalent adduct formation, likely due to steric hindrance or altered electronics of the alkyne. acs.org

Table 1: Reactivity of Substituted Propargyl Warheads with Cysteine Proteases

| Propargyl Derivative | Reactivity with UCHL3 | Reactivity with other DUBs | Mechanistic Insight | Reference |

| Unmodified Terminal Alkyne | Reactive | Generally Reactive | Golden standard for cysteine-reactive warheads. | acs.orgresearchgate.net |

| Substituted Terminal Alkyne | Mitigated Covalent Bond Formation | DUB-specific reactivity. | Steric and electronic effects influence reactivity. | nih.govacs.org |

| Internal Alkyne | Mitigated Covalent Bond Formation | Can form covalent adducts with certain DUBs. | Demonstrates the versatility of the in situ thiol-alkyne reaction. | nih.govacs.org |

Palladium-Catalyzed Reactions Involving the Propargyl Moiety of Cysteine Derivatives

The propargyl group of cysteine derivatives is also amenable to a range of palladium-catalyzed reactions, offering a sophisticated toolbox for protein modification and the synthesis of complex biomolecules. These reactions are prized for their high efficiency, mild reaction conditions, and functional group tolerance. nih.govnih.gov

One of the most prominent palladium-catalyzed transformations is the Sonogashira cross-coupling reaction . libretexts.org This reaction couples a terminal alkyne with an aryl or vinyl halide, creating a new carbon-carbon bond. libretexts.org In the context of this compound, the propargyl alkyne can be coupled with various functionalized halides to introduce moieties like fluorescent probes, affinity tags, or other peptide chains. nih.govnih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org Copper-free versions of the Sonogashira reaction have also been developed to circumvent issues of copper toxicity in biological systems. libretexts.org

Beyond coupling, palladium catalysts can also mediate the cleavage of the S-propargyl bond. This unique feature allows for the development of traceless linkers or caging strategies. For example, S-propargyl-cysteine (SprC) has been genetically incorporated into proteins. nih.govescholarship.org The propargyl group can first be used for a Sonogashira coupling to attach a molecule of interest. Subsequently, a different palladium catalyst, such as Pd(TPPTS)4, can be used to cleave the propargyl group, liberating the native cysteine residue and releasing the attached molecule. nih.govescholarship.org

Palladium catalysis also enables the allylation of cysteine residues, a reaction known as the Tsuji-Trost reaction. nih.gov This involves the reaction of a cysteine thiol with an allylic carbonate in the presence of a palladium catalyst, forming an allylthioether linkage. nih.gov This strategy has been used to introduce a variety of biophysical probes into cysteine-containing peptides and proteins. nih.gov

Table 2: Palladium-Catalyzed Reactions on Propargyl Cysteine Derivatives

| Reaction Type | Catalyst System (Example) | Product | Application | Reference |

| Sonogashira Coupling | Pd(NO₃)₂ / Cu(I) | Aryl- or Vinyl-Substituted Alkyne | Bioconjugation, labeling. | nih.govnih.gov |

| Propargyl Group Cleavage | Pd(TPPTS)₄ | Free Cysteine | Traceless linking, uncaging. | nih.govescholarship.org |

| Tsuji-Trost Allylation | Pd/BIPHEPHOS | Allylthioether | Introduction of biophysical probes. | nih.gov |

| Cysteine Arylation | Pre-formed Aryl-Pd(RuPhos) complexes | Aryl Thioether | Site-specific protein modification. | ed.ac.uk |

Metal-Free Click Chemistry Approaches for this compound Bioconjugation

The potential toxicity of copper catalysts in living systems has driven the development of metal-free click chemistry alternatives. This compound is a valuable building block for these approaches, which rely on strain-promoted or other catalyst-free cycloaddition reactions.

The most widely used metal-free click reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . nih.govnih.gov This reaction occurs between a strained cyclooctyne and an azide. nih.govnih.gov While this compound contains a terminal alkyne, it can be readily conjugated to a strained cyclooctyne derivative, such as dibenzocyclooctyne (DBCO), to participate in SPAAC with an azide-modified biomolecule. iris-biotech.dersc.org The high degree of ring strain in the cyclooctyne (around 18 kcal/mol) provides the driving force for the reaction to proceed rapidly at ambient temperatures without a catalyst. nih.gov SPAAC has been extensively used for labeling proteins, glycans, and other biomolecules in living cells. nih.gov

Another metal-free approach is the inverse-electron-demand Diels-Alder (IEDDA) reaction . iris-biotech.de This involves the reaction of a diene, typically a tetrazine, with a dienophile, such as a strained alkene or alkyne. The propargyl group of this compound can be functionalized with a suitable dienophile to participate in IEDDA reactions. iris-biotech.de

Furthermore, other strained alkynes and reagents have been developed for metal-free bioconjugation. These include derivatives of dicyanoalkyne (DACN) and other specialized cyclooctynes that offer different reactivity profiles and stability. iris-biotech.de The development of these metal-free methods has significantly expanded the toolkit for bioconjugation, allowing for the construction of complex biomolecular architectures in a biocompatible manner. iris-biotech.de

Table 3: Metal-Free Click Chemistry with Propargyl-Functionalized Molecules

| Reaction Type | Key Reagents | Key Features | Application | Reference |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne (e.g., DBCO), Azide | Metal-free, fast kinetics, bioorthogonal. | Live cell imaging, bioconjugation. | nih.govnih.goviris-biotech.de |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine, Strained Alkene/Alkyne | Metal-free, very fast kinetics. | Bioconjugation, radiolabeling. | iris-biotech.de |

| Trifluoromethyl-substituted oxanorbornadiene reaction | Oxanorbornadiene derivative, Azide | Metal-free, tandem [3+2] cycloaddition-retro-Diels-Alder. | Bioconjugation of peptides and proteins. | researchgate.net |

Applications of Boc L Cys Propargyl Oh in Peptide and Protein Chemical Biology

Site-Selective Peptide and Protein Modification

The ability to modify peptides and proteins at specific sites is crucial for studying their function, developing new therapeutics, and creating novel biomaterials. Boc-L-Cys(Propargyl)-OH is instrumental in this context, providing a means to introduce a reactive handle at a predetermined cysteine residue.

Cysteine is a frequently targeted residue for site-specific modification due to the unique nucleophilicity of its thiol side chain. rsc.orgacs.org However, this reactivity can also lead to challenges, including off-target reactions and disulfide bond formation. rsc.org Incorporating this compound directly during peptide synthesis offers a preemptive strategy for cysteine functionalization. The S-propargyl group effectively protects the thiol while simultaneously installing a handle for subsequent, highly specific derivatization.

Once the peptide is synthesized and purified, the terminal alkyne of the propargyl group can be exclusively targeted. This is often achieved through CuAAC, which allows for the covalent attachment of molecules containing an azide (B81097) group. iris-biotech.de This method has been used to conjugate a wide array of functional moieties, including:

Fluorophores: For studying protein localization and dynamics.

Biotin (B1667282) tags: For affinity purification and detection.

Carbohydrates: To create neoglycopeptides for studying glycosylation. iris-biotech.de

Cytotoxic drugs: To generate antibody-drug conjugates (ADCs) with a specific drug-to-antibody ratio. rsc.org

This "tag-and-modify" approach ensures that labeling occurs only at the intended cysteine position, preserving the integrity and function of the rest of the biomolecule. acs.org

Bioorthogonal chemistry refers to reactions that can proceed in a complex biological environment without interfering with native biochemical processes. ucl.ac.ukacs.org The alkyne handle introduced by this compound is a prime example of a bioorthogonal functional group. iris-biotech.dersc.org Neither terminal alkynes nor their typical reaction partners, azides, are commonly found in biological systems, ensuring that their reaction is highly selective for one another. iris-biotech.deacs.org

By incorporating this compound into a protein's sequence via solid-phase peptide synthesis or by using unnatural amino acid mutagenesis techniques, researchers can install a versatile point of attachment for subsequent modifications. ucl.ac.ukresearchgate.net This strategy provides a powerful tool for post-translational modification in a controlled manner. nih.gov The stability of the propargyl group under physiological conditions allows for the labeling of proteins even within living cells.

| Reaction Type | Reagents | Product Linkage | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized molecule, Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-Triazole | High efficiency, high selectivity, biocompatible conditions. rsc.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne-functionalized molecule (e.g., DBCO, BCN) | Triazole (regioisomeric mixture) | Copper-free, suitable for live-cell imaging. |

| Thiol-yne Radical Addition | Thiol-containing molecule, Photoinitiator (e.g., UV light) | Vinyl sulfide (B99878) | Can be used for dual functionalization. nih.govrsc.org |

Peptide Macrocyclization and Stapling through Alkyne-Mediated Cycloaddition

Linear peptides often suffer from poor metabolic stability and low receptor affinity due to their conformational flexibility. uni-kiel.de Macrocyclization, the process of forming a cyclic structure, is a widely used strategy to overcome these limitations by constraining the peptide into a more stable and biologically active conformation. uni-kiel.deqyaobio.com

This compound is a key component in designing cyclized peptides via CuAAC. The synthetic strategy involves incorporating both this compound and an azide-bearing amino acid (such as L-azidolysine) into the linear peptide precursor. holublab.comrhhz.net An intramolecular "click" reaction is then induced, typically while the peptide is still on the solid support or after cleavage in solution under high-dilution conditions. uni-kiel.de This reaction forms a robust and chemically stable triazole bridge, effectively locking the peptide into a cyclic conformation. rsc.orgqyaobio.com

These "stapled peptides" often exhibit significantly enhanced properties compared to their linear analogs: nih.gov

Increased Proteolytic Resistance: The cyclic structure is less accessible to proteases, prolonging the peptide's half-life.

Enhanced Receptor Binding: By pre-organizing the peptide into its bioactive conformation, cyclization can increase binding affinity and selectivity.

Improved Cell Permeability: The constrained structure can mask polar groups and favor conformations that facilitate membrane crossing.

| Property | Linear Peptide | Cyclized/Stapled Peptide |

| Conformational Flexibility | High | Low / Constrained |

| Proteolytic Stability | Low | High uni-kiel.de |

| Receptor Binding Affinity | Often Lower | Often Higher acs.org |

| Metabolic Half-life | Short | Extended |

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under different conditions without affecting each other. ucl.ac.ukacs.org This concept is critical for complex peptide modifications like multiple cyclizations. The propargyl group of this compound is compatible with various other protecting groups used in peptide chemistry, enabling sophisticated orthogonal strategies. acs.org

For instance, a peptide can be designed with this compound, an azido-amino acid, and a pair of residues for a different cyclization chemistry, such as a lactam bridge between aspartic acid and lysine (B10760008) side chains. acs.org The alkyne-azide cyclization can be performed first using copper catalysis. Because this reaction and the resulting triazole ring are stable to the reagents used for other modifications, a second, orthogonal cyclization (e.g., amide bond formation for the lactam bridge) can be carried out subsequently. holublab.com This allows for the synthesis of bicyclic or more complex constrained peptides with high precision and minimal side reactions.

Integration into Solid-Phase Peptide Synthesis (SPPS) Strategies

This compound is specifically designed for use in Boc-chemistry solid-phase peptide synthesis (SPPS). SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin, allowing for the stepwise addition of subsequent amino acids with simple filtration and washing steps to remove excess reagents. rsc.orgucl.ac.uk

In the Boc-SPPS workflow, the N-terminal Boc group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free amine for the next coupling reaction. rsc.orgiris-biotech.de The S-propargyl protecting group on the cysteine side chain is completely stable to the repetitive TFA treatments used for Boc group removal. It is also stable to the coupling reagents and bases used during amide bond formation. This chemical stability ensures that the alkyne handle remains intact throughout the entire synthesis process. iris-biotech.de Once the full-length peptide has been assembled, it is cleaved from the resin, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which also removes other side-chain protecting groups but leaves the S-propargyl group untouched. ucl.ac.uk The resulting crude peptide, now containing a propargyl-functionalized cysteine, is ready for purification and subsequent bioorthogonal modification.

| Functional Group | Protecting Group | Deprotection / Reaction Condition | Compatibility |

| α-Amine | Boc | ~25-50% TFA in DCM | Cleaved at each step. rsc.org |

| Cysteine Side-Chain Thiol | Propargyl | Stable | Remains intact throughout SPPS. |

| Peptide-Resin Linkage | Varies (e.g., PAM, MBHA) | Strong Acid (e.g., HF, TFMSA) | Cleaves final peptide from support. |

| Propargyl Group Reaction | (none) | Cu(I) Catalysis (for CuAAC) | Performed post-synthesis on the purified peptide. rsc.org |

Compound Reference Table

| Common Name / Abbreviation | Full Chemical Name |

| This compound | N-α-(tert-Butoxycarbonyl)-S-propargyl-L-cysteine |

| TFA | Trifluoroacetic acid |

| DBCO | Dibenzocyclooctyne |

| BCN | Bicyclononyne |

| Boc | tert-Butoxycarbonyl |

| SPPS | Solid-Phase Peptide Synthesis |

| CuAAC | Copper(I)-catalyzed Azide-Alkyne Cycloaddition |

| ADC | Antibody-Drug Conjugate |

| PEG | Polyethylene (B3416737) glycol |

| DCM | Dichloromethane |

| HF | Hydrofluoric acid |

| TFMSA | Trifluoromethanesulfonic acid |

| L-azidolysine | (S)-2-amino-6-azidohexanoic acid |

Compatibility with Fmoc and Boc SPPS Protocols

The chemical compound this compound is a derivative of the amino acid cysteine, which has been modified with two important chemical groups for use in peptide synthesis. The 'Boc' (tert-butyloxycarbonyl) group protects the amine end of the amino acid, while the 'propargyl' group is attached to the sulfur atom of the cysteine side-chain. This propargyl group contains a reactive alkyne functional group.

This compound is designed to be compatible with a widely used method for building peptides called Solid-Phase Peptide Synthesis (SPPS). There are two main variations of SPPS, named after the type of protecting group used for the amino acids: Fmoc-SPPS and Boc-SPPS.

In Boc-SPPS , the Boc protecting group is used for the N-terminus of the amino acids. This group is removed at each step of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). The propargyl group on the cysteine side-chain is stable under these acidic conditions, which means it remains intact throughout the peptide assembly process. This makes this compound well-suited for this method. iris-biotech.de

In Fmoc-SPPS , a different protecting group called Fmoc (9-fluorenylmethoxycarbonyl) is used. This group is removed with a base, typically piperidine. iris-biotech.dersc.org While this compound is primarily designed for the Boc method, specialized strategies can sometimes allow for the use of Boc-protected amino acids within an Fmoc synthesis, although this is less common. rsc.org The key advantage of the propargyl group is its stability to the reagents used in both major forms of SPPS, allowing for its incorporation into a peptide chain without interfering with the main synthesis steps. rsc.orgiris-biotech.de

The choice between Boc and Fmoc strategies often depends on the specific peptide being synthesized and any subsequent modifications that are planned. iris-biotech.de For instance, the Boc/benzyl strategy is sometimes preferred for synthesizing certain complex peptides or when a specific, pre-existing synthesis plan requires it. iris-biotech.de

On-Resin vs. Solution-Phase Post-Synthetic Modification

After a peptide has been assembled on a solid support (on-resin), the propargyl group of the incorporated this compound can be chemically modified. This is known as post-synthetic modification. These modifications can also be carried out after the peptide has been cleaved from the resin and is free in a solvent (solution-phase).

On-resin modification offers several advantages. The peptide is immobilized, which simplifies the purification process as excess reagents and byproducts can be easily washed away. rsc.org This technique is particularly useful for reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," where the propargyl group can be linked to a molecule containing an azide group. iris-biotech.denih.gov This allows for the attachment of various functional molecules, such as fluorescent dyes or polyethylene glycol (PEG) chains, directly to the resin-bound peptide.

Solution-phase modification , on the other hand, is performed after the peptide has been cleaved from the solid support and purified. While this requires an additional purification step after the modification, it can sometimes be necessary if the desired modification is not compatible with the solid resin or the cleavage conditions. frontiersin.org For example, certain complex cyclization reactions or the attachment of very large molecules might be more efficient in solution. frontiersin.org

The choice between on-resin and solution-phase modification depends on several factors, including the nature of the modification, the specific peptide sequence, and the desired final product. Both approaches leverage the reactivity of the propargyl group to create more complex and functional peptides. rsc.orgfrontiersin.org

Genetic Code Expansion and Unnatural Amino Acid Incorporation

Strategies for Site-Specific Incorporation of Propargyl-Containing Unnatural Amino Acids

Genetic code expansion is a powerful technique that allows scientists to incorporate unnatural amino acids (UAAs), like S-propargyl-cysteine (SprC), into proteins at specific sites. escholarship.orgnih.govnih.gov This is achieved by engineering the cell's protein-making machinery. nih.govcore.ac.uk

The most common strategy involves repurposing a "stop" codon, typically the amber stop codon (UAG), which normally signals the end of protein synthesis. nih.govportlandpress.com To do this, scientists introduce a new pair of molecules into the cell: an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA). core.ac.uk This aaRS/tRNA pair is "orthogonal," meaning it functions independently of the cell's own synthetases and tRNAs. core.ac.uk

The engineered aaRS is specifically designed to recognize the unnatural amino acid (in this case, a propargyl-containing amino acid) and attach it to the engineered tRNA. core.ac.uk This tRNA is also engineered to recognize the UAG codon in the messenger RNA (mRNA). portlandpress.com When the ribosome encounters the UAG codon in the gene of interest, instead of stopping translation, it incorporates the propargyl-containing UAA delivered by the engineered tRNA. nih.gov This results in a protein with a precisely placed alkyne functional group. escholarship.orgnih.gov

This method has been successfully used to incorporate propargyl-containing amino acids like S-propargyl-cysteine and p-propargyl-L-phenylalanine into various proteins. escholarship.orggoogle.com

Methodologies for Protein Expression with Functionalized Cysteine Analogues

Once the genetic machinery is in place, the expression of the protein containing the functionalized cysteine analogue can be carried out in a suitable host organism, most commonly E. coli. nih.govresearchgate.net The cells are grown in a medium that is supplemented with the unnatural amino acid. escholarship.org

For the site-specific incorporation to be successful, the engineered orthogonal aaRS/tRNA pair must be efficiently expressed in the host cells. nih.gov The efficiency of UAA incorporation can vary depending on the specific UAA, the host organism, and the location of the target codon within the gene. nih.gov

In some cases, the expression yield of the modified protein may be lower than that of the wild-type protein. nih.gov However, the unique functionalities introduced by the UAA often outweigh this drawback. nih.gov After expression, the modified protein is purified from the cell lysate using standard protein purification techniques. The successful incorporation of the functionalized cysteine analogue is then confirmed using methods like mass spectrometry. escholarship.org This technique allows for the precise measurement of the protein's mass, which will be different from the wild-type protein due to the addition of the unnatural amino acid. escholarship.org

Development of Bioconjugates for Advanced Research Tools

Engineering of Fluorescent and Spin Labels for Spectroscopic Studies

The presence of the propargyl group on S-propargyl-cysteine, incorporated into a protein, serves as a chemical handle for attaching various probes for spectroscopic studies. This is most commonly achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. medchemexpress.compharmaffiliates.com This reaction allows for the covalent attachment of molecules containing an azide group to the alkyne of the propargyl side chain. nih.gov

Fluorescent Labeling: By reacting the propargyl-containing protein with an azide-functionalized fluorescent dye, a fluorescent probe can be site-specifically attached. nih.govrsc.org This enables a wide range of fluorescence-based studies, including Förster resonance energy transfer (FRET), to investigate protein conformation, dynamics, and interactions. nih.gov The ability to place a fluorescent label at a precise location within a protein is a significant advantage over traditional methods that often label proteins non-specifically at multiple sites. nih.govresearchgate.net

Spin Labeling: Similarly, azide-containing spin labels, typically nitroxides, can be attached to the propargyl group via CuAAC. acs.org This technique, known as site-directed spin labeling (SDSL), allows for the introduction of a paramagnetic center at a specific site in the protein. researchgate.netd-nb.info Electron paramagnetic resonance (EPR) spectroscopy can then be used to measure distances between two spin labels within the same protein or between a spin label and another paramagnetic center. rsc.orgmdpi.com These distance measurements provide valuable information about protein structure and conformational changes. mdpi.com The use of propargyl-cysteine for spin labeling is particularly advantageous when the protein of interest contains native cysteine residues that are essential for its function, as it avoids the need to mutate these residues for labeling. acs.org

The versatility of the propargyl group in bioconjugation has made this compound a valuable tool for creating sophisticated bioconjugates for advanced biophysical and structural studies.

Fabrication of Affinity Probes for Target Identification

The identification of protein targets for bioactive small molecules is a fundamental challenge in chemical biology and drug discovery. nih.gov Affinity probes are essential tools in this endeavor, designed to capture and identify specific binding partners from complex biological mixtures. nih.gov The compound this compound serves as a critical building block in the synthesis of such probes due to its unique trifunctional nature, incorporating a protected amine, a carboxylic acid, and a side chain equipped with a propargyl group. mdpi.com This structure allows for its seamless integration into peptides via standard synthesis protocols while reserving the propargyl group as a chemical handle for bioorthogonal modifications. iris-biotech.de

The general design of a photo-affinity probe consists of three key components: a ligand that recognizes the target protein, a photoreactive group that forms a covalent bond upon UV irradiation, and a reporter tag (e.g., biotin) for enrichment and detection. nih.gov The propargyl group on this compound is particularly suited for connecting these components using the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry". iris-biotech.demedchemexpress.compharmaffiliates.com

In a typical workflow, a peptide or small molecule containing the S-propargyl-cysteine residue is first synthesized. This propargyl-functionalized molecule is then "clicked" to an azide-modified reporter tag, such as azide-biotin, and an azide-containing photoreactive crosslinker (e.g., a benzophenone (B1666685) derivative). nih.gov This modular approach allows for the rapid assembly of diverse affinity probes. Once the probe is incubated with a cell lysate or tissue extract and binds to its target, UV light is applied to activate the photoreactive group, creating a stable, covalent link between the probe and the target protein. The biotin tag is then used to capture the probe-protein complex on streptavidin-coated beads, allowing it to be isolated from the mixture. Finally, the captured protein is identified using techniques like mass spectrometry. nih.gov

The utility of this approach has been demonstrated in studies aimed at identifying the molecular targets of specific therapeutic agents. For instance, derivatives of the anticonvulsant drug lacosamide (B1674222) have been functionalized with propargyl groups to create probes for receptor identification. iris-biotech.deiris-biotech.de

Table 1: Components and Strategy for Affinity Probe Fabrication

| Component | Function | Role of this compound | Example Application |

|---|---|---|---|

| Ligand | Binds to the specific protein target. | Incorporated into the peptide-based ligand during solid-phase peptide synthesis (SPPS). | Peptide sequence designed to bind a specific enzyme or receptor. |

| Propargyl Group | Bioorthogonal chemical handle. | Provided by the side chain of the incorporated cysteine residue. | Serves as the alkyne component for CuAAC click chemistry. |

| Reporter Tag | Enables detection and purification of the probe-target complex. | Attached to the propargyl handle via a click reaction with an azide-modified tag (e.g., Azide-Biotin). | Identification of lacosamide receptors. iris-biotech.deiris-biotech.de |

| Photoreactive Group | Forms a covalent bond with the target upon UV irradiation. | Can be attached simultaneously with the reporter tag if a dual-functionalized azide linker is used. | Benzophenone or diazirine derivatives. |

Orthogonal Labeling Strategies Utilizing the Propargyl Moiety for Multi-Component Systems

In the complex environment of chemical biology, it is often necessary to label multiple components within a single system independently of one another. This requires orthogonal labeling strategies, where distinct chemical reactions proceed in the same pot with high specificity and without cross-reactivity. ucl.ac.uk The propargyl group of this compound is a cornerstone of such strategies due to its selective participation in CuAAC reactions. iris-biotech.de This reaction's orthogonality means it does not interfere with other common bioconjugation chemistries, enabling the precise, site-selective modification of complex biomolecules like peptides and proteins. iris-biotech.deucl.ac.ukrsc.org

The power of this approach lies in creating multi-functionalized peptides where different modifications can be installed at specific locations. By using a combination of amino acids with distinct reactive handles, researchers can build intricate molecular systems. For example, a peptide can be synthesized using this compound to introduce an alkyne, alongside another amino acid containing an azide group (e.g., azidohomoalanine), and perhaps a third amino acid with a thiol group available for maleimide (B117702) chemistry. mdpi.com

This setup allows for three separate and controlled conjugation events on a single peptide backbone:

The propargyl group can be reacted with an azide-functionalized fluorescent dye.

The azide group can be reacted with a strained alkyne (e.g., a DBCO derivative) via strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction.

The free thiol of a standard cysteine can be selectively coupled with a maleimide-containing molecule, such as a drug payload or a polyethylene glycol (PEG) chain.

This multi-component labeling is invaluable for assembling sophisticated constructs such as antibody-drug conjugates (ADCs), FRET (Förster Resonance Energy Transfer) probes for studying protein dynamics, and targeted drug delivery vehicles. Research has demonstrated the use of propargylated cysteine in the dual labeling of peptides, for example, in the photoinduced double-glycosylation of peptides through thiol-yne coupling, showcasing the versatility of the alkyne handle for sequential modifications. iris-biotech.de

Table 2: Orthogonal Reactive Pairs for Multi-Component Labeling

| Reactive Group 1 (from Amino Acid) | Reactive Group 2 (on Label) | Reaction Type | Orthogonality Notes |

|---|---|---|---|

| Alkyne (from Propargyl-Cysteine) | Azide | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly specific and bioorthogonal. Does not cross-react with most native functional groups. iris-biotech.deiris-biotech.de |

| Azide | Strained Alkyne (e.g., DBCO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click reaction, orthogonal to CuAAC and other chemistries. |

| Thiol (from standard Cysteine) | Maleimide | Michael Addition | Highly selective for thiols under specific pH conditions. Orthogonal to click chemistry. |

Mechanistic Insights into Propargyl Reactivity and Its Transformations

Electronic and Steric Factors Influencing Alkyne Reactivity

The reactivity of the terminal alkyne in Boc-L-Cys(Propargyl)-OH is significantly influenced by both electronic and steric factors. The electron-withdrawing nature of the adjacent thioether linkage can impact the acidity of the terminal alkyne proton and the electron density of the triple bond.

A study on acetylenic Michael acceptors highlighted that the rate of reaction is correlated to the electron-withdrawing capability of the group conjugated to the alkyne. acs.org While the thioether in this compound is not directly conjugated in the same manner as a carbonyl group, its inductive effects can still play a role. Furthermore, the steric hindrance around the alkyne is relatively low, allowing for facile access by various reagents. However, substitution at the α-carbon to a propargyl ester has been shown to dramatically reduce reactivity, suggesting that steric hindrance in close proximity to the reactive center can be a significant factor. researchgate.net

The propargyl group itself is a versatile functional handle, enabling reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. rsc.org The efficiency of such reactions is a testament to the favorable electronic and steric profile of the terminal alkyne for this type of transformation.

Role of the S-Propargyl Thioether Linkage in Chemical Transformations

The S-propargyl thioether linkage is not merely a passive linker; it actively participates in and influences the chemical transformations of the molecule. The sulfur atom can impact the electronic properties of the adjacent alkyne. nih.gov

This linkage is crucial for introducing the alkyne functionality onto the cysteine scaffold, which can then be used for site-selective bioconjugation. rsc.org For instance, S-propargyl-cysteine has been incorporated into proteins to serve as a handle for subsequent chemical modifications. rsc.org The thioether bond's stability is a critical aspect, and it has been shown to be compatible with various reaction conditions used in peptide synthesis. rsc.orgbachem.com

Furthermore, the thioether itself can be a site of chemical transformation. The sulfur atom can be oxidized, which in turn can modulate the properties of the amino acid residue. nih.gov This adds another layer of potential for chemical diversification.

Spectroscopic and Computational Studies of Reaction Intermediates

While specific spectroscopic and computational studies exclusively on this compound are not extensively detailed in the provided results, general principles from related systems can be inferred. Computational studies on similar propargylation reactions have been instrumental in predicting stereoselectivities by modeling rigid transition-state structures. mdpi.com For example, global reaction route mapping (GRRM) calculations have been used to understand the unexpected reactivity of glycine (B1666218) propargyl esters, predicting that hydrogen bonding and intermolecular interactions, rather than purely inductive effects, govern the reaction. researchgate.net

Such computational approaches could be applied to this compound to elucidate the transition states of its various reactions, such as CuAAC or thiol-yne coupling. Spectroscopic techniques like NMR and mass spectrometry are routinely used to characterize the final products of reactions involving this compound, and would be essential for identifying any transient intermediates if they could be trapped.

Stereochemical Control in Alkyne-Mediated Reactions

In the synthesis of complex molecules, achieving stereochemical control is paramount. For instance, in asymmetric propargylation reactions, the use of chiral catalysts can lead to high stereoselectivity. mdpi.com Although the propargyl group is already installed in this compound, any further reactions on the molecule would need to consider the influence of the existing stereocenter.

Influence of Protecting Groups (Boc) on Reaction Kinetics and Selectivity

The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in the synthetic utility of this compound by influencing reaction kinetics and selectivity. The primary function of the Boc group is to protect the α-amino group from participating in unwanted side reactions during peptide synthesis or other chemical modifications. researchgate.net

The Boc group is stable under a variety of reaction conditions, including those used for many alkyne-based transformations, but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). rsc.org This orthogonality allows for selective deprotection and subsequent reaction at the amino group without affecting the propargyl-cysteine side chain. rsc.org

The choice of protecting group strategy is critical in peptide synthesis. The Boc group is a key component of the Boc/Bzl strategy, where it provides temporary protection of the α-amino group, while other more acid-stable groups protect the side chains. bachem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H17NO4S | medchemexpress.com |

| Molecular Weight | 259.32 g/mol | medchemexpress.com |

| Appearance | Not specified | |

| CAS Number | 1260119-25-2 (net) | iris-biotech.de |

Table 2: Key Reactions and Applications

| Reaction/Application | Description | Key Features | Source |

| Click Chemistry (CuAAC) | Copper-catalyzed azide-alkyne cycloaddition to form a triazole linkage. | High efficiency, bioorthogonality. | rsc.org |

| Peptide Synthesis | Incorporated into peptides to introduce an alkyne handle for post-synthesis modification. | Propargyl group is stable during synthesis; Boc group allows for standard SPPS protocols. | |

| Bioconjugation | Attachment of molecules like fluorescent tags, PEG chains, or drugs to peptides and proteins. | Site-specific modification is possible. | rsc.org |

| Drug Development | Used to create peptide-based drug candidates with improved properties. | Propargyl group allows for attachment of pharmacophores or delivery systems. |

Future Directions and Emerging Research Avenues for Boc L Cys Propargyl Oh

Expansion into New Bioorthogonal Reaction Chemistries

The propargyl group of Boc-L-Cys(Propargyl)-OH is a key functional moiety for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established "click" reaction utilizing this group, research is expanding to explore new bioorthogonal transformations. medchemexpress.comiris-biotech.de

One promising area is the development of metal-free click reactions. Strained cyclooctynes, such as dibenzocyclooctyne (DBCO), react readily with azides in the absence of a copper catalyst, which can be advantageous in cellular environments where copper toxicity is a concern. iris-biotech.de The incorporation of this compound into peptides and proteins would allow for subsequent labeling with DBCO-functionalized probes. iris-biotech.de

Furthermore, the thiol-yne radical coupling presents another avenue for bioorthogonal modification. iris-biotech.de This reaction involves the addition of a thiol to the alkyne of the propargyl group, offering an alternative to azide-based chemistry. iris-biotech.de Research into the photoinitiation of these reactions could provide temporal and spatial control over the modification process within a biological system. iris-biotech.de

The exploration of these and other novel bioorthogonal reactions will broaden the toolkit available to chemists and biologists for site-specific modification of biomolecules, enabling the study of complex biological processes with greater precision. nih.govrsc.org

Development of Advanced Methodologies for Controlled Release and Activation

The strategic incorporation of this compound into larger molecules opens up possibilities for the development of sophisticated controlled release and activation systems. The propargyl group can serve as a linchpin, tethering a therapeutic agent or a reporter molecule to a larger scaffold.

One emerging strategy involves the use of stimuli-responsive linkers that can be cleaved under specific conditions, such as changes in pH, redox potential, or the presence of a particular enzyme. For instance, a drug could be attached to a propargylated peptide via a linker that is stable in the bloodstream but is cleaved upon entering the acidic environment of a tumor.

Another approach focuses on the activation of a pro-drug or a "caged" molecule. The propargyl group could be modified to be part of a protecting group that renders a molecule inactive. rsc.org A specific chemical or enzymatic trigger could then initiate a reaction at the alkyne, leading to the removal of the protecting group and the activation of the molecule. This concept is particularly relevant in the development of targeted therapies, where a drug is only activated at the desired site of action, minimizing off-target effects. rsc.org

Future research in this area will likely focus on designing novel cleavage and activation strategies with high specificity and efficiency, paving the way for more effective and targeted drug delivery systems. rsc.org

Integration into Novel Supramolecular Assemblies and Nanomaterials

The ability of the propargyl group to participate in click chemistry makes this compound an attractive building block for the construction of novel supramolecular assemblies and nanomaterials. escholarship.org These ordered structures, formed through non-covalent interactions, have a wide range of potential applications in areas such as drug delivery, catalysis, and biosensing.

By incorporating this compound into peptides, researchers can create peptide amphiphiles that self-assemble into well-defined nanostructures like micelles, nanofibers, or vesicles. The propargyl groups displayed on the surface of these assemblies can then be used to attach other molecules of interest, such as targeting ligands or imaging agents, through click chemistry.

Furthermore, the propargyl group can be used to crosslink self-assembled structures, enhancing their stability and controlling their morphology. This approach allows for the creation of robust nanomaterials with tailored properties. The integration of responsive elements, as discussed in the previous section, could lead to the development of "smart" nanomaterials that can release their cargo or disassemble in response to a specific stimulus. escholarship.org

The versatility of this compound in this context provides a powerful platform for the bottom-up construction of complex and functional nanomaterials with applications in medicine and beyond. escholarship.org

Applications in Next-Generation Chemical Biology Probes and Imaging Agents

The site-specific modification of biomolecules with probes that can be visualized is a cornerstone of chemical biology. This compound is a valuable tool for the development of next-generation chemical biology probes and imaging agents due to the bioorthogonal reactivity of its propargyl group. medchemexpress.com

After incorporation into a peptide or protein, the alkyne handle can be conjugated to a wide variety of reporter molecules, including fluorophores, biotin (B1667282) tags for affinity purification, or contrast agents for magnetic resonance imaging (MRI). This modular approach allows for the facile generation of a diverse set of probes from a single propargylated biomolecule.

A particularly exciting application is in the field of radiolabeling for positron emission tomography (PET) imaging. The development of 18F-labeled prosthetic groups that can be attached to peptides via click chemistry enables the non-invasive imaging of biological processes in vivo. medchemexpress.comiris-biotech.de For example, a peptide that targets a specific cancer cell receptor can be labeled with 18F using this methodology, allowing for the visualization of tumors. iris-biotech.de

Future research will focus on developing new and improved reporter molecules and optimizing the conjugation chemistries to create probes with enhanced sensitivity, stability, and targeting specificity for a wide range of biological applications. iris-biotech.de

Computational Design and Prediction of Reaction Outcomes

As the complexity of the chemical systems utilizing this compound increases, computational methods will play an increasingly important role in designing experiments and predicting reaction outcomes. nih.govarxiv.org

Quantum mechanical calculations can provide insights into the reaction mechanisms of new bioorthogonal reactions, helping to optimize reaction conditions and predict potential side products. ibs.re.krnih.gov Molecular dynamics simulations can be used to model the behavior of propargylated peptides and proteins, predicting their conformational preferences and how they interact with other molecules. mdpi.com

Machine learning algorithms are also emerging as powerful tools for predicting the outcomes of chemical reactions. nih.govarxiv.orgijnc.ir By training on large datasets of known reactions, these models can learn to predict the products of a given set of reactants and reagents with increasing accuracy. arxiv.orgijnc.ir This could be particularly useful for predicting the success of a planned bioorthogonal ligation or for screening large libraries of potential reaction partners.

The synergy between computational and experimental approaches will be crucial for accelerating the discovery and application of new chemistries involving this compound. ibs.re.kr By providing a deeper understanding of the underlying chemical principles, computational tools will enable researchers to design more sophisticated and effective molecular tools for a wide range of applications. ibs.re.kr

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.